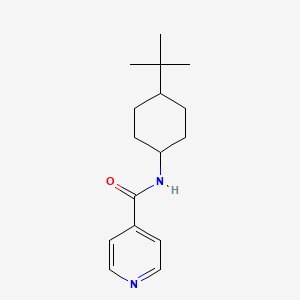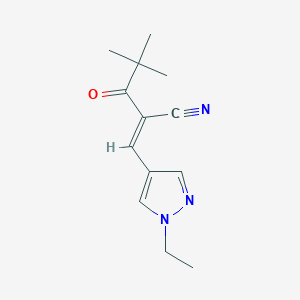![molecular formula C9H9NO3S B4641057 5-{[(2-cyanoethyl)thio]methyl}-2-furoic acid CAS No. 90564-11-7](/img/structure/B4641057.png)
5-{[(2-cyanoethyl)thio]methyl}-2-furoic acid
Vue d'ensemble
Description
Synthesis Analysis
Research on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids, which are structurally related to the compound of interest, has demonstrated a variety of methods for their preparation. A notable method involves the reduction of 5-alkyl- and 5-aryl-2-furoic acids under controlled conditions followed by esterification, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers. These procedures highlight the intricate balance between reaction conditions and the desired product outcomes (Masamune, Ono, & Matsue, 1975).
Molecular Structure Analysis
The molecular structure of furoic acid derivatives reveals significant insights into their chemical behavior and properties. Spectroscopic analyses, such as NMR and IR spectroscopy, have been utilized to elucidate the structure of these compounds, showing distinctive features like large long-range coupling constants and high absorption maxima related to the ester carbonyl group. These structural analyses are crucial for understanding the reactivity and potential applications of the compound (Masamune, Ono, & Matsue, 1975).
Chemical Reactions and Properties
The chemical reactions involving furoic acid derivatives can be complex and varied. For instance, the synthesis of 5-methylene-2(5H)-furanones from 2-(methylthio)-4-pentenoic acid involves alkylation, cyclization, and dehydrosulfenylation steps, demonstrating the compound's versatility in chemical transformations (Tanaka, Terauchi, & Kaji, 1982). These reactions underscore the importance of understanding the chemical properties of such compounds for their application in synthesis.
Propriétés
IUPAC Name |
5-(2-cyanoethylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3H,1,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJJUBTIZNZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366922 | |
| Record name | 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90564-11-7 | |
| Record name | 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4640976.png)
![methyl 2-{[(4-bromo-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4640982.png)
![N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4640988.png)


![N-(2-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4641003.png)
![3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4641011.png)
![N-(4-ethoxyphenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4641019.png)

![N-(2-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4641031.png)
![4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4641034.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4641055.png)
![6-ethoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B4641068.png)
![5-(4-chlorophenyl)-4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4641071.png)